Janthinocin A
Description
Janthinocin A is a nonribosomal peptide (NRP) antibiotic produced by the Gram-negative bacterium Janthinobacterium lividum . It is classified as a peptide lactone with the molecular formula C₅₇H₈₄N₁₂O₁₆ and a molecular weight of 1193.34 g/mol (CAS No. 131086-52-7) . Structurally, it contains a β-hydroxytryptophan residue, which undergoes acid-catalyzed dehydration under mild acidic conditions to form Janthinocin C, a derivative with a Z-dehydrotryptophan moiety .
This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) and drug-resistant strains (e.g., methicillin-resistant S. aureus (MRSA)) . It also shows moderate activity against Gram-negative pathogens and weak antifungal properties .
Properties
CAS No. |
131086-52-7 |
|---|---|
Molecular Formula |
C57H84N12O16 |
Molecular Weight |
1193.3 g/mol |
IUPAC Name |
2-amino-N-[(15Z)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide |
InChI |
InChI=1S/C57H84N12O16/c1-9-29(7)40(59)52(79)69-44-47(28(5)6)85-57(84)37(23-31-17-12-11-13-18-31)63-49(76)36(21-16-22-58)62-55(82)43(46(74)33-24-60-35-20-15-14-19-32(33)35)68-50(77)38(25-70)64-48(75)34(10-2)61-54(81)42(45(73)27(3)4)67-51(78)39(26-71)65-53(80)41(30(8)72)66-56(44)83/h10-15,17-20,24,27-30,36-47,60,70-74H,9,16,21-23,25-26,58-59H2,1-8H3,(H,61,81)(H,62,82)(H,63,76)(H,64,75)(H,65,80)(H,66,83)(H,67,78)(H,68,77)(H,69,79)/b34-10- |
InChI Key |
OLHPIHADOUWWTO-FWBDCHAOSA-N |
SMILES |
CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CO)C(C(C)C)O)CO)C(C2=CNC3=CC=CC=C32)O)CCCN)CC4=CC=CC=C4)C(C)C)N |
Isomeric SMILES |
CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CO)C(C(C)C)O)CO)C(C2=CNC3=CC=CC=C32)O)CCCN)CC4=CC=CC=C4)C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CO)C(C(C)C)O)CO)C(C2=CNC3=CC=CC=C32)O)CCCN)CC4=CC=CC=C4)C(C)C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ile-cyclo-(beta-HL-Thr-Ser-beta-HL-delta-Abu-Ser-beta-hydroxy-Trp-Orn-Phe) isoleucyl-cyclo-(beta-hydroxyleucyl-threonyl-seryl-beta-hydroxyleucyl-2,3-dehydro-alpha-aminobutyric acid-seryl-beta-hydroxytryptophyl-ornithyl-phenylalanyl) janthinocin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Janthinocin B and C
- Janthinocin B: Shares a similar lactone core with this compound but differs in hydroxylation or methylation patterns .
- Janthinocin C: Derived from this compound via acid-catalyzed dehydration of β-hydroxytryptophan to Z-dehydrotryptophan. This modification reduces antifungal activity but retains antibacterial efficacy .
| Compound | Molecular Formula | Key Structural Feature | Bioactivity |
|---|---|---|---|
| This compound | C₅₇H₈₄N₁₂O₁₆ | β-hydroxytryptophan residue | Strong anti-Gram(+), moderate anti-Gram(−) |
| Janthinocin C | C₅₇H₈₂N₁₂O₁₅ | Z-dehydrotryptophan moiety | Retained antibacterial, reduced antifungal |
Jagaricin
- Produced by Janthinobacterium sp., jagaricin is a cyclic lipopeptide with antifungal activity against Candida albicans. Unlike this compound, it lacks a β-hydroxytryptophan unit and instead features a lipid tail for membrane targeting .
Functional Analogues
Enacyloxin IIa
- A polyketide-nonribosomal peptide hybrid from Burkholderia sp., enacyloxin IIa inhibits protein synthesis by targeting elongation factor Tu (EF-Tu).
Teixobactin
- A recently discovered NRP from β-proteobacteria, teixobactin targets lipid II in cell wall biosynthesis. It shares this compound’s efficacy against MRSA but has a distinct thiazole-rich macrocyclic structure .
Key Research Findings and Gaps
Biosynthetic Flexibility: this compound’s β-hydroxytryptophan residue allows post-biosynthetic modifications (e.g., dehydration to Janthinocin C), a feature absent in jagaricin or enacyloxin IIa .
Antifungal Limitations: Despite structural similarities to jagaricin, this compound’s antifungal activity is weak, suggesting divergent evolutionary roles .
Gaps in Knowledge:
- Direct comparative studies on the pharmacokinetics and toxicity profiles of this compound and its analogues are lacking.
- The exact biosynthetic gene clusters (BGCs) governing β-hydroxytryptophan incorporation remain uncharacterized .
Preparation Methods
Fermentation and Biosynthesis of Janthinocin A
Microbial Cultivation
This compound is synthesized via submerged fermentation of Janthinobacterium lividum. Optimal yields are achieved using nutrient-rich media, typically containing peptone, yeast extract, and glucose. Fermentations are conducted at 20–25°C under aerobic conditions for 6–10 days, with agitation rates of 150–200 rpm to ensure oxygenation. The production phase coincides with the stationary growth stage, during which secondary metabolites like this compound are secreted into the broth.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Condition |
|---|---|
| Temperature | 20–25°C |
| Agitation | 150–200 rpm |
| Duration | 6–10 days |
| Medium Composition | Peptone, yeast extract, glucose |
| Oxygenation | Aerobic |
Biosynthetic Pathway
This compound is a nonribosomal peptide synthetase (NRPS)-derived metabolite. Its structure includes rare amino acids such as erythro-β-hydroxy-D-leucine and β-hydroxytryptophan, which are incorporated via modular NRPS assembly lines. Gene clusters responsible for Janthinocin biosynthesis remain partially characterized, though homologs to known NRPS systems in related bacteria suggest a conserved mechanism for cyclization and lactone formation.
Extraction of this compound from Fermentation Broth
Primary Separation
Post-fermentation, the broth is centrifuged (10,000 rpm, 30 minutes) to separate biomass from the supernatant. This compound is predominantly extracellular but may adhere to cell pellets, necessitating methanol or acetone extraction of the biomass. The supernatant is subjected to liquid-liquid extraction using ethyl acetate, yielding a crude organic phase enriched with this compound.
Solvent Optimization
Methanol and ethyl acetate are preferred for their ability to solubilize this compound’s hydrophobic macrocyclic structure. Sequential extraction with chloroform, diethyl ether, and ethanol improves selectivity, as demonstrated in analogous protocols for Janthinocin B.
Table 2: Solvent Systems for this compound Extraction
| Solvent | Purpose | Yield (%) |
|---|---|---|
| Methanol | Biomass extraction | 60–70 |
| Ethyl acetate | Supernatant extraction | 50–60 |
| Chloroform | Further purification | 30–40 |
Purification Techniques
Silica Gel Chromatography
Crude extracts are fractionated via vacuum liquid column chromatography (VLCC) using silica gel (230–400 mesh). Gradient elution with chloroform-methanol mixtures (10:1 to 1:1 v/v) separates this compound from contaminants. Fractions are monitored by thin-layer chromatography (TLC; Rf = 0.5 in chloroform-methanol 9:1).
High-Performance Liquid Chromatography (HPLC)
Final purification employs reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (70% methanol, 30% water, 0.1% trifluoroacetic acid). This compound elutes at 12–14 minutes, with purity >95% confirmed by UV detection at 280 nm.
Table 3: HPLC Parameters for this compound Purification
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (250 × 4.6 mm) | 70% MeOH, 30% H2O, 0.1% TFA | 1 mL/min | 12–14 min |
Structural Elucidation and Quality Control
Spectroscopic Analysis
This compound’s structure was resolved using a combination of UV, IR, NMR, and mass spectrometry. Key features include:
Stability Considerations
This compound is sensitive to epimerization under acidic or basic conditions. Storage at −20°C in methanol ensures stability, with degradation <5% over six months.
Q & A
Q. What are the key structural features of Janthinocin A, and how do they influence its biological activity?
this compound is a cyclic peptide antibiotic containing a β-hydroxytryptophan residue. Its biological activity, particularly antimicrobial properties, is attributed to the acid-catalyzed dehydration of the β-hydroxytryptophan moiety, which generates a conjugated dehydrotryptophan (Z-configuration) in derivatives like Janthinocin C. Structural elucidation relies on NMR spectroscopy and X-ray crystallography to confirm stereochemistry and intramolecular interactions critical for bioactivity .
Q. What synthetic methodologies are commonly used to produce this compound in laboratory settings?
The synthesis typically involves ε-hydroxytryptophan building blocks, which undergo acid-catalyzed dehydration under mild aqueous acidic conditions (pH <5.5). Key steps include:
- Enzymatic oxidation of tryptophan to ε-hydroxytryptophan at high pH .
- Acid-mediated elimination of the hydroxyl group to form dehydrotryptophan derivatives .
- Cyclization via peptide bond formation. Protocols must specify reaction conditions (pH, temperature, catalysts) and purification methods (HPLC, column chromatography) to ensure reproducibility .
Q. Which analytical techniques are essential for confirming the purity and structure of synthesized this compound?
- NMR Spectroscopy : Assigns proton and carbon environments, confirming stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% required for biological assays).
- X-ray Crystallography : Resolves 3D conformation for structure-activity studies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during the acid-catalyzed dehydration of ε-hydroxytryptophan in this compound synthesis?
Contradictions in reported yields (e.g., 60–85%) arise from variations in pH control and catalytic systems. Methodological recommendations include:
- pH Optimization : Maintain pH 4.5–5.0 to balance dehydration efficiency and side reactions.
- Catalyst Screening : Test organic acids (e.g., acetic acid) versus mineral acids (e.g., HCl) for selectivity.
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time .
- Purification Protocols : Employ reverse-phase HPLC with gradient elution to isolate target compounds from oligomeric byproducts .
Q. What experimental strategies address discrepancies in reported bioactivity data for this compound across studies?
Q. How do variable pH conditions influence enzymatic oxidation pathways in this compound biosynthesis?
At pH >7.0, tryptophan side-chain oxidase predominantly generates ε-hydroxytryptophan, while acidic conditions (pH <5.5) favor dehydration to dehydrotryptophan. Researchers must:
- Control Buffer Systems : Use phosphate or acetate buffers to stabilize pH during enzymatic reactions.
- Monitor Intermediate Stability : Isolate ε-hydroxytryptophan intermediates under inert atmospheres to prevent premature dehydration.
- Link to Bioactivity : Compare antimicrobial efficacy of this compound (hydroxylated) vs. Janthinocin C (dehydrated) to clarify pH-dependent mechanisms .
Methodological Considerations
- Reproducibility : Document all synthetic steps, including catalyst batches and solvent grades, in supplementary materials .
- Data Transparency : Publish raw spectral data (NMR, HRMS) and crystallographic coordinates in open-access repositories.
- Controlled Variables : In bioassays, standardize inoculum size, growth media, and incubation times to reduce variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
